molecular formula C16H18N2O3 B2410537 N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide CAS No. 2411257-44-6

N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide

Cat. No.: B2410537
CAS No.: 2411257-44-6
M. Wt: 286.331
InChI Key: GLAFFOJWJSZMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide is a synthetic compound that features a piperidine ring substituted with a hydroxybenzoyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxybenzoyl Group: The hydroxybenzoyl group can be introduced via acylation reactions using 3-hydroxybenzoic acid or its derivatives.

    Attachment of the But-2-ynamide Moiety: The but-2-ynamide moiety can be attached through coupling reactions involving alkynes and amides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the hydroxybenzoyl moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group may interact with enzymes or receptors, while the piperidine ring can modulate the compound’s overall activity. The but-2-ynamide moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide
  • **N-(3-Methoxybenzoyl)piperidin-4-yl]but-2-ynamide
  • **N-(3-Hydroxybenzoyl)piperidin-4-yl]prop-2-ynamide

Uniqueness

N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxybenzoyl group enhances its potential for hydrogen bonding and interaction with biological targets, while the but-2-ynamide moiety provides additional reactivity and binding capabilities.

Properties

IUPAC Name

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-4-15(20)17-13-7-9-18(10-8-13)16(21)12-5-3-6-14(19)11-12/h3,5-6,11,13,19H,7-10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAFFOJWJSZMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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